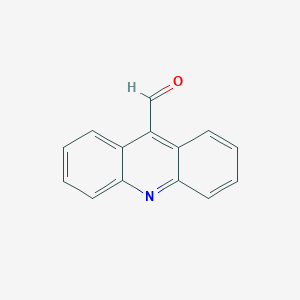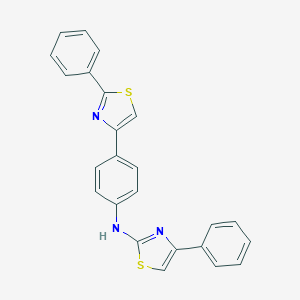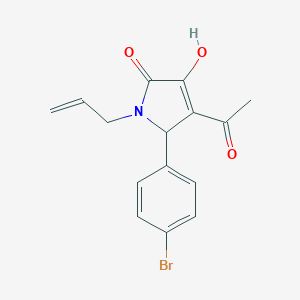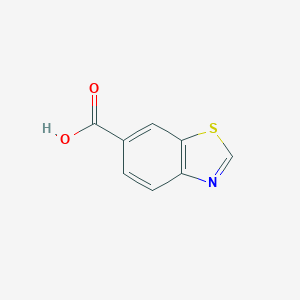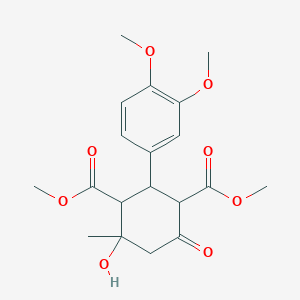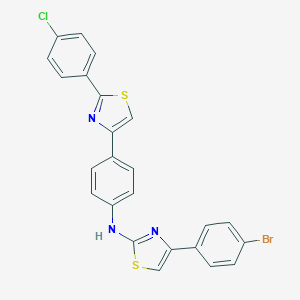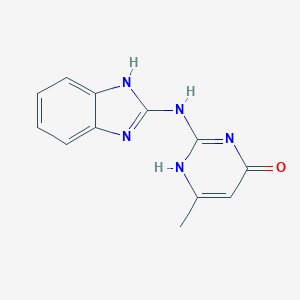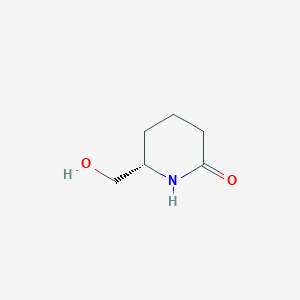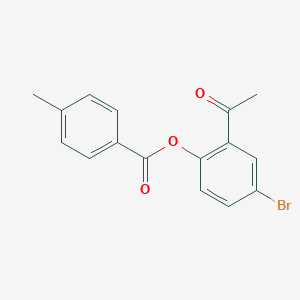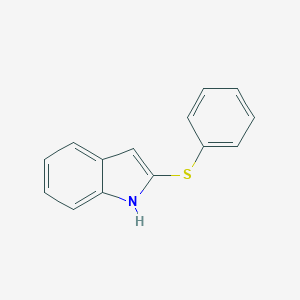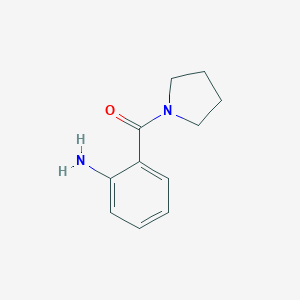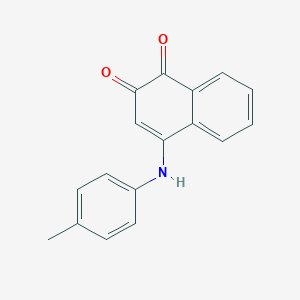
4-(4-Toluidino)-1,2-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.
Mécanisme D'action
The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.
Effets Biochimiques Et Physiologiques
TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.
Orientations Futures
For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.
Méthodes De Synthèse
The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.
Propriétés
Numéro CAS |
69085-39-8 |
|---|---|
Nom du produit |
4-(4-Toluidino)-1,2-naphthalenedione |
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |
Clé InChI |
ICGLGYCHUQDWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Autres numéros CAS |
69085-39-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



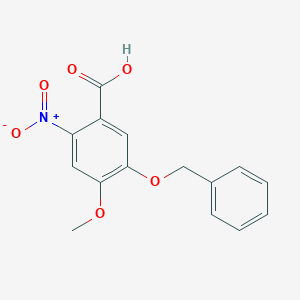
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
